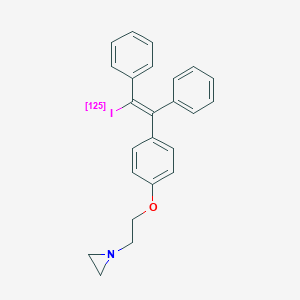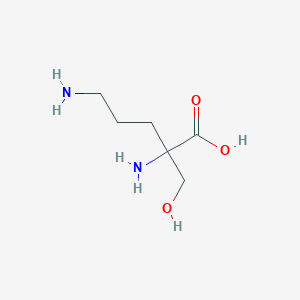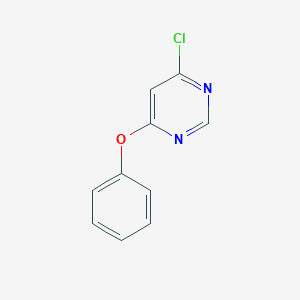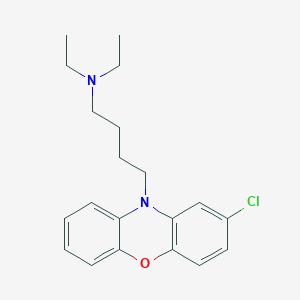![molecular formula C10H4N4 B038889 7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile CAS No. 116996-91-9](/img/structure/B38889.png)
7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile, commonly known as DADTC, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of DADTC is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of neurodegenerative diseases. It may also modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical And Physiological Effects
Studies have shown that DADTC exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of DADTC is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, its broad range of potential applications makes it a versatile tool for scientific research. However, one limitation of DADTC is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the scientific research of DADTC. One area of focus is the development of more efficient synthesis methods that can yield higher purity compounds. Another area of focus is the investigation of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DADTC and its potential interactions with other compounds.
Synthesis Methods
DADTC can be synthesized through a multistep process involving the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with various amines. The reaction yields a mixture of isomers, which can be separated through chromatography. The purity of the compound can be confirmed through NMR and mass spectrometry.
Scientific Research Applications
DADTC has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
116996-91-9 |
|---|---|
Product Name |
7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile |
Molecular Formula |
C10H4N4 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
7,10-diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile |
InChI |
InChI=1S/C10H4N4/c11-1-3-4(2-12)14-10-8-5-6(8)7(5)9(10)13-3/h5-8H |
InChI Key |
QYZWSVZHEMUGTF-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(N=C2C3C4C3C4C2=N1)C#N |
Canonical SMILES |
C(#N)C1=C(N=C2C3C4C3C4C2=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



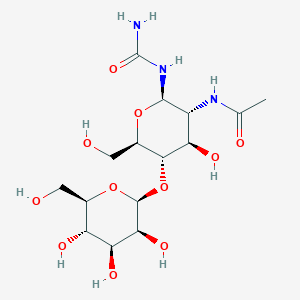
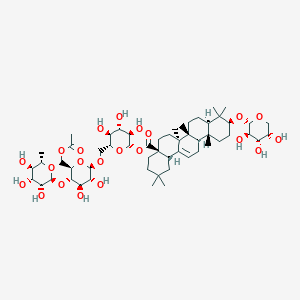
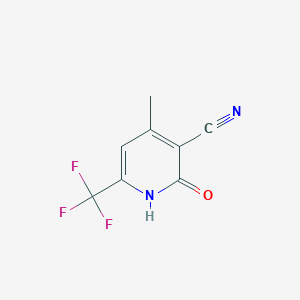
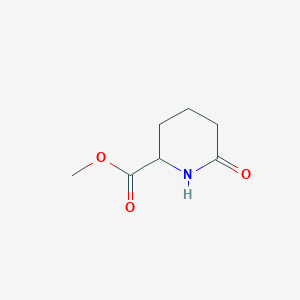
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)

